molecular formula C7H11F3N2O3S B13873642 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 1027258-48-5

2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13873642
CAS No.: 1027258-48-5
M. Wt: 260.24 g/mol
InChI Key: DWZMBJYYFKMZII-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C7H11F3N2O3S. It is known for its unique structure, which includes a trifluoromethyl group and a methanesulfonyl piperazine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-(methanesulfonyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted piperazine derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
  • 1-Trifluoroacetyl piperidine
  • 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one

Uniqueness

2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both trifluoromethyl and methanesulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

CAS No.

1027258-48-5

Molecular Formula

C7H11F3N2O3S

Molecular Weight

260.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C7H11F3N2O3S/c1-16(14,15)12-4-2-11(3-5-12)6(13)7(8,9)10/h2-5H2,1H3

InChI Key

DWZMBJYYFKMZII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C(F)(F)F

Origin of Product

United States

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